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Introduction
8-Aminoquinoline-4-carboxylic acid, a heterocyclic compound featuring a quinoline core

substituted with an amino group at the 8th position and a carboxylic acid at the 4th position,

has emerged as a significant building block in the fields of medicinal chemistry and materials

science. Its unique structural features, including the presence of multiple functional groups,

impart a diverse range of chemical reactivity and biological activity. This technical guide

provides a comprehensive overview of the synthesis, physicochemical properties, and

applications of 8-aminoquinoline-4-carboxylic acid and its derivatives, with a focus on its role

in the development of novel therapeutic agents. The quinoline scaffold itself is a privileged

structure in drug discovery, with numerous derivatives exhibiting a wide array of

pharmacological activities[1].

Physicochemical Properties
8-Aminoquinoline-4-carboxylic acid is a solid at room temperature with the molecular

formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[2][3] Key physicochemical

parameters are summarized in the table below.
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Property Value Reference(s)

Molecular Formula C₁₀H₈N₂O₂ [2][3]

Molecular Weight 188.18 g/mol [2][3]

CAS Number 121689-23-4 [2]

Appearance Solid [3]

Topological Polar Surface Area

(TPSA)
76.21 Å² [2]

logP 1.5152 [2]

Hydrogen Bond Donors 2 [2]

Hydrogen Bond Acceptors 3 [2]

Rotatable Bonds 1 [2]

Synthesis of 8-Aminoquinoline-4-carboxylic Acid
The synthesis of 8-aminoquinoline-4-carboxylic acid can be achieved through several

methods, with the Pfitzinger reaction being a prominent and widely utilized approach.[3]

Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl

compound containing an α-methylene group in the presence of a base to yield substituted

quinoline-4-carboxylic acids.[4]

Reaction Mechanism:

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to

the formation of a keto-acid intermediate. This intermediate then condenses with the carbonyl

compound to form an imine, which subsequently cyclizes and dehydrates to yield the final

quinoline-4-carboxylic acid.[4]
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Pfitzinger Reaction Mechanism for Quinoline-4-carboxylic Acid Synthesis.

Experimental Protocol: Pfitzinger Synthesis of a Quinoline-4-carboxylic Acid Derivative

This protocol is a general representation of the Pfitzinger reaction.

Materials:

Isatin

Appropriate carbonyl compound (e.g., a ketone with an α-methylene group)

Potassium hydroxide (KOH)

Ethanol

Water

Hydrochloric acid (HCl) or Acetic acid for acidification

Diethyl ether

Procedure:

A solution of the ketone (0.07 mol), isatin (0.07 mol), and potassium hydroxide (0.2 mol) in

ethanol (25 ml) is refluxed for 24 hours.[5]

After distillation of the majority of the solvent, water is added to the reaction mixture.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/product/b040990?utm_src=pdf-body-img
https://www.guidechem.com/question/what-is-the-synthesis-and-appl-id130081.html
https://www.guidechem.com/question/what-is-the-synthesis-and-appl-id130081.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Neutral impurities are removed by extraction with diethyl ether.[5]

The aqueous layer is then acidified with acetic acid to precipitate the crude product.[5]

The precipitate is collected by filtration, washed with cold water, and dried.

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Other Synthetic Methods
Microwave-assisted synthesis has been reported as an efficient method to increase reaction

rates and yields of quinoline-4-carboxylic acid derivatives.[3][6] One-pot syntheses have also

been developed to streamline the process and reduce reaction times.[3] The Doebner reaction,

a three-component reaction of anilines, aldehydes, and pyruvic acid, also provides a route to

quinoline-4-carboxylic acids.[7]

Spectroscopic Data
While specific spectroscopic data for the parent 8-aminoquinoline-4-carboxylic acid is not

readily available in a consolidated format, data for the parent 8-aminoquinoline and general

characteristics for quinoline carboxylic acids are informative.

Spectroscopic Data for 8-Aminoquinoline

¹H NMR
Spectra available from various sources, showing

characteristic aromatic proton signals.[8][9]

¹³C NMR
Spectra available, indicating the chemical shifts

of the carbon atoms in the quinoline ring.

IR Spectra

Characteristic peaks for N-H stretching of the

amino group and C=N and C=C stretching of the

quinoline ring.[8]

Mass Spectrometry
GC-MS data shows a molecular ion peak

corresponding to its molecular weight.[8]

For 8-aminoquinoline-4-carboxylic acid, one would expect to see additional characteristic

signals in the IR spectrum for the carboxylic acid O-H and C=O stretching, and in the ¹³C NMR
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spectrum for the carboxylic acid carbon.

Applications as a Heterocyclic Building Block
The true value of 8-aminoquinoline-4-carboxylic acid lies in its utility as a versatile scaffold

for the synthesis of a diverse array of derivatives with significant biological activities.

Directing Group in C-H Functionalization
The 8-aminoquinoline moiety is a powerful bidentate directing group in transition metal-

catalyzed C-H functionalization reactions.[10] This allows for the selective introduction of

various functional groups at positions that would otherwise be unreactive, providing an efficient

route to complex molecules.
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General Workflow for C-H Functionalization using 8-Aminoquinoline.

Medicinal Chemistry Applications
Derivatives of 8-aminoquinoline-4-carboxylic acid have demonstrated a broad spectrum of

pharmacological activities, making this scaffold a focal point in drug discovery research.

The 8-aminoquinoline core is the basis for the antimalarial drugs primaquine and tafenoquine,

which are crucial for eradicating the dormant liver stages of Plasmodium vivax and P. ovale.[6]

[11] While the parent 8-aminoquinoline shows some activity, its derivatives exhibit significantly

enhanced potency.
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Compound/Derivativ

e
Target/Strain IC₅₀ Reference(s)

8AQ Metal Complexes

(1-6)

P. falciparum (K1,

chloroquine-resistant)
100-1000 µg/mL [12]

8-Aminoquinoline

(free ligand)

P. falciparum (K1,

chloroquine-resistant)
100-1000 µg/mL [12]

Quinoline-4-

carboxamide

derivative (Hit 1)

P. falciparum (3D7) 120 nM [13][14]

Optimized Quinoline-

4-carboxamides (40,

43, 44)

P. berghei (in vivo) ED₉₀ < 1 mg/kg [13]

Numerous derivatives of quinoline and 8-aminoquinoline have shown potent cytotoxic activity

against various cancer cell lines. The proposed mechanisms of action include the induction of

apoptosis and the inhibition of key signaling pathways.
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Compound/Derivativ

e
Cancer Cell Line IC₅₀ (µM) Reference(s)

8-AQ glycoconjugate

17
HCT 116 (colon) 116.4 ± 5.9 [15]

8-AQ glycoconjugate

17
MCF-7 (breast) 78.1 ± 9.3 [15]

Quinoline-4-carboxylic

acid derivatives
Various

Potent inhibition

reported
[16]

Quinoline-based

mTOR inhibitor (PQQ)
mTOR assay 0.064 [17][18]

Quinazoline derivative

(LU1501)
SK-BR-3 (breast) 10.16 ± 0.86 [19]

Quinazoline derivative

(LU1501)
HCC1806 (breast) 10.66 ± 1.01 [19]

2-(4-

acrylamidophenyl)-

quinoline-4-carboxylic

acid (P6)

SIRT3 7.2 [20]

Quinoline-8-

sulfonamide (9a)

C32 (amelanotic

melanoma)
233.9 µg/mL [21]

Quinoline-8-

sulfonamide (9a)

COLO829

(melanoma)
168.7 µg/mL [21]

Quinoline-8-

sulfonamide (9a)
MDA-MB-231 (breast) 273.5 µg/mL [21]

Quinoline-8-

sulfonamide (9a)

U87-MG

(glioblastoma)
339.7 µg/mL [21]

Quinoline-8-

sulfonamide (9a)
A549 (lung) 223.1 µg/mL [21]
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Quinoline carboxylic acid derivatives have also been investigated for their anti-inflammatory

properties, with some compounds showing potent inhibition of inflammatory mediators.

Compound/Derivativ

e
Assay IC₅₀ Reference(s)

Quinoline-4-carboxylic

acids

LPS-induced

inflammation in

RAW264.7 cells

Appreciable anti-

inflammatory affinities
[16]

Quinoline derivatives

(17c, 24c)

LPS-induced nitric

oxide release in J774

macrophages

Excellent inhibitory

activities
[22]

Signaling Pathways Modulated by Quinoline
Derivatives
A significant area of research focuses on the ability of quinoline derivatives to modulate key

intracellular signaling pathways that are often dysregulated in diseases like cancer.

PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival,

and its aberrant activation is a hallmark of many cancers.[23] Several quinoline derivatives

have been identified as potent inhibitors of this pathway, acting at different nodes of the

cascade.[17][18][24][25]
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Inhibition of the PI3K/Akt/mTOR Pathway by Quinoline Derivatives.
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NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway

plays a crucial role in regulating inflammatory responses.[1][26] Dysregulation of this pathway

is implicated in various inflammatory diseases and cancers. Quinoline derivatives have been

shown to inhibit the NF-κB pathway, suggesting their potential as anti-inflammatory and

anticancer agents.[19][22][27]
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Inhibition of the NF-κB Signaling Pathway by Quinoline Derivatives.
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Conclusion
8-Aminoquinoline-4-carboxylic acid represents a highly valuable and versatile heterocyclic

building block in contemporary chemical and pharmaceutical research. Its accessible synthesis

and the rich reactivity of its functional groups have enabled the development of a vast library of

derivatives with potent biological activities. The demonstrated efficacy of these compounds in

targeting critical cellular pathways, such as PI3K/Akt/mTOR and NF-κB, underscores their

therapeutic potential in areas of significant unmet medical need, including malaria, cancer, and

inflammatory disorders. Future research efforts focused on the strategic modification of this

privileged scaffold are poised to yield novel and improved therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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